molecular formula C11H9Cl2N B1627221 2,6-Dichloro-3,8-dimethylquinoline CAS No. 948291-54-1

2,6-Dichloro-3,8-dimethylquinoline

Cat. No. B1627221
CAS RN: 948291-54-1
M. Wt: 226.1 g/mol
InChI Key: HDDACKRDNQOPQG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3,8-dimethylquinoline (DCQ) is a heterocyclic compound that has gained significant attention in scientific research. It is a quinoline derivative that has been synthesized through various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,8-dimethylquinoline is not fully understood. However, it has been proposed that 2,6-Dichloro-3,8-dimethylquinoline inhibits various enzymes and proteins involved in cancer cell growth, viral replication, and bacterial cell wall synthesis. 2,6-Dichloro-3,8-dimethylquinoline has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and RNA polymerase, an enzyme involved in viral replication. 2,6-Dichloro-3,8-dimethylquinoline has also been found to inhibit the synthesis of peptidoglycan, a component of bacterial cell walls.
Biochemical and Physiological Effects
2,6-Dichloro-3,8-dimethylquinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. 2,6-Dichloro-3,8-dimethylquinoline has also been found to inhibit the replication of viruses and the growth of bacteria. In addition, 2,6-Dichloro-3,8-dimethylquinoline has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-3,8-dimethylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 2,6-Dichloro-3,8-dimethylquinoline has also been shown to have low toxicity in animal studies. However, 2,6-Dichloro-3,8-dimethylquinoline has some limitations. It is not water-soluble, which can limit its use in certain experiments. In addition, 2,6-Dichloro-3,8-dimethylquinoline has not been extensively tested in human clinical trials, which limits its potential clinical applications.

Future Directions

There are several future directions for 2,6-Dichloro-3,8-dimethylquinoline research. One potential direction is the development of 2,6-Dichloro-3,8-dimethylquinoline derivatives with improved solubility and bioavailability. Another direction is the investigation of 2,6-Dichloro-3,8-dimethylquinoline as a potential treatment for other viral infections, such as COVID-19. In addition, further studies are needed to fully understand the mechanism of action of 2,6-Dichloro-3,8-dimethylquinoline and its potential clinical applications.
Conclusion
In conclusion, 2,6-Dichloro-3,8-dimethylquinoline is a heterocyclic compound that has shown promising results in various scientific research applications. It can be synthesized through various methods and has been found to have anticancer, antiviral, and antibacterial properties. 2,6-Dichloro-3,8-dimethylquinoline has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,6-Dichloro-3,8-dimethylquinoline research, including the development of 2,6-Dichloro-3,8-dimethylquinoline derivatives and investigation of its potential clinical applications.

Scientific Research Applications

2,6-Dichloro-3,8-dimethylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. 2,6-Dichloro-3,8-dimethylquinoline has been found to inhibit the growth of cancer cells through the induction of apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. 2,6-Dichloro-3,8-dimethylquinoline has been found to have potent antibacterial activity against various gram-positive and gram-negative bacteria.

properties

IUPAC Name

2,6-dichloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDACKRDNQOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588937
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,8-dimethylquinoline

CAS RN

948291-54-1
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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